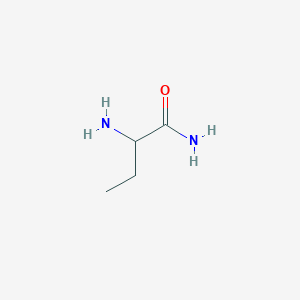

2-Aminobutanamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-aminobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNJFUDLLWOVKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347473 | |

| Record name | DL-2-Aminobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53726-14-0, 7324-11-0 | |

| Record name | DL-2-Aminobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-butylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanamide, a chiral amide, serves as a crucial building block in synthetic organic chemistry. Its significance is particularly noted in the pharmaceutical industry, where it is a key intermediate in the synthesis of certain active pharmaceutical ingredients, most notably the anti-epileptic drug Levetiracetam.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and for ensuring the quality and purity of final products. This guide provides a detailed overview of the core physicochemical properties of this compound, supported by experimental methodologies and a logical workflow for their determination.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common hydrochloride salt. It is important to distinguish between the free base and its salt form, as their properties can differ significantly. The data presented is a compilation from various sources, and it's worth noting that some values, particularly for the free base, are predicted rather than experimentally determined.

| Property | This compound (Free Base) | (S)-2-Aminobutanamide Hydrochloride |

| IUPAC Name | This compound[3] | (2S)-2-aminobutanamide;hydrochloride[4] |

| Synonyms | 2-Aminobutyramide, H-Abu-NH2 | (S)-2-Aminobutyramide hydrochloride, L-2-Aminobutanamide HCl |

| CAS Number | 53726-14-0[3][5] | 7682-20-4 |

| Molecular Formula | C4H10N2O[3][5] | C4H11ClN2O[4] |

| Molecular Weight | 102.14 g/mol [3][5] | 138.59 g/mol [4] |

| Melting Point | Not available (N/A)[5] | 259-263 °C[6][7][8] |

| Boiling Point | 245.7 ± 23.0 °C at 760 mmHg (Predicted)[5] | Not applicable |

| Density | 1.0 ± 0.1 g/cm³ (Predicted)[5] | Not available |

| Solubility | Soluble in water. | Soluble in water, slightly soluble in DMSO and Methanol.[6][7][9] |

| pKa | Not explicitly found | Not explicitly found |

| Appearance | Solid | White to off-white solid.[6][7][10] |

| LogP | -1.10 (Predicted)[5] | Not available |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound like this compound are often developed in-house by research laboratories. However, based on general principles of analytical chemistry, the following methodologies would be appropriate.

Determination of Melting Point

The melting point of (S)-2-Aminobutanamide hydrochloride can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point range.

Determination of Solubility

The solubility of this compound and its hydrochloride salt in various solvents can be determined by the equilibrium solubility method.

Methodology:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a calibrated standard curve.

Determination of pKa

The acid dissociation constant (pKa) of the primary amine group in this compound can be determined by potentiometric titration.

Methodology:

-

A known concentration of this compound is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter as the acid is added incrementally.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity like this compound.

Caption: Logical workflow for the synthesis, purification, and physicochemical characterization of this compound.

Biological Relevance and Applications

The primary biological significance of this compound lies in its role as a precursor in pharmaceutical manufacturing. Specifically, the (S)-enantiomer is a key intermediate in the synthesis of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[1][2] The stereochemistry of this compound is critical, as the biological activity of the final drug is dependent on the correct enantiomer. While this compound itself is not known to have significant direct biological or signaling pathway activity, its purity and physicochemical characteristics are essential for the efficient and stereoselective synthesis of its downstream pharmaceutical products.

Conclusion

This technical guide provides a consolidated overview of the essential physicochemical properties of this compound. The presented data, compiled from various scientific sources, offers a valuable resource for researchers and professionals in drug development and chemical synthesis. The outlined experimental protocols provide a foundational understanding of the methodologies required for the empirical determination of these properties, and the logical workflow diagram offers a clear roadmap for a comprehensive characterization process. A thorough grasp of these fundamental characteristics is indispensable for the successful application of this compound in its intended synthetic routes.

References

- 1. CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents [patents.google.com]

- 2. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H10N2O | CID 4217966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S)-2-Aminobutanamide hydrochloride | C4H11ClN2O | CID 11961924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:53726-14-0 | Chemsrc [chemsrc.com]

- 6. (2S)-2-aminobutanamide Hydrochloride|lookchem [lookchem.com]

- 7. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]

- 8. (S)-(+)-2-Aminobutanamide hydrochloride 97 7682-20-4 [sigmaaldrich.com]

- 9. (R)-(–)-2-Aminobutanamide hydrochloride , 96% , 103765-03-3 - CookeChem [cookechem.com]

- 10. (S)-2-Aminobutyramide Hydrochloride CAS 7682-20-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of (S)-2-Aminobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (S)-2-Aminobutanamide, a key chiral intermediate in the synthesis of various pharmaceuticals. While a definitive crystal structure for the (S)-enantiomer has not been publicly reported, this document leverages the detailed crystallographic data of its mirror image, (R)-2-aminobutanamide hydrochloride, to offer a comprehensive understanding of its solid-state properties. The structural parameters of enantiomers are identical, differing only in their absolute configuration. This guide presents a robust framework for researchers working with this compound, detailing the experimental methodologies for crystal structure determination and presenting the quantitative data in a clear, accessible format.

Introduction

(S)-2-Aminobutanamide is a crucial building block in synthetic organic chemistry, most notably as a precursor for the anti-epileptic drug Levetiracetam and its analogues. A thorough understanding of its three-dimensional structure is paramount for controlling stereochemistry during synthesis, understanding its solid-state behavior, and for the rational design of new active pharmaceutical ingredients (APIs). Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1][2]

This guide summarizes the key crystallographic data for the hydrochloride salt of 2-aminobutanamide and outlines the experimental workflow for its determination.

Crystallographic Data

The following tables summarize the crystallographic data obtained from the analysis of (R)-2-aminobutanamide hydrochloride.[3][4] It is important to note that while the absolute stereochemistry is inverted for the (S)-enantiomer, the scalar values of the unit cell parameters, bond lengths, and angles are expected to be identical.

Table 1: Crystal Data and Structure Refinement for this compound Hydrochloride [3][4][5]

| Parameter | Value |

| Empirical Formula | C₄H₁₁ClN₂O |

| Formula Weight | 138.60 g/mol |

| Temperature | 200 K |

| Wavelength | 1.54178 Å (CuKα) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 4.9699(1) Å |

| b | 7.5867(2) Å |

| c | 17.3719(4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 655.01(3) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.404 g/cm³ |

| Absorption Coefficient | 4.43 mm⁻¹ |

| F(000) | 296 |

| Data Collection | |

| Diffractometer | Rigaku Synergy |

| Scan mode | ω scans |

| θ range for data collection | to 75.4° |

| Completeness to θ = 75.4° | 100.0 % |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1307 / 0 / 89 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2σ(I)] | R₁ = 0.0286, wR₂ = 0.0796 |

| R indices (all data) | R₁ = 0.0289, wR₂ = 0.0799 |

| Absolute structure parameter | 0.016(12) |

| Largest diff. peak and hole | 0.23 and -0.27 e.Å⁻³ |

Table 2: Selected Bond Lengths and Angles for (R)-2-Aminobutanamide Hydrochloride [4]

| Bond | Length (Å) | Angle | Degree (°) |

| C1-C2 | 1.525(2) | C1-C2-C3 | 112.5(1) |

| C2-C3 | 1.528(2) | C2-C3-C4 | 110.8(1) |

| C3-C4 | 1.500(3) | C2-C1-N1 | 110.1(1) |

| C1-N1 | 1.488(2) | C2-C1-O1 | 122.9(1) |

| C1=O1 | 1.228(2) | N1-C1-O1 | 127.0(1) |

| C1-N2 | 1.328(2) |

Note: Atom numbering may vary from the original publication for clarity.

Experimental Protocols

The determination of the crystal structure of this compound hydrochloride involves several key stages, from crystal growth to data analysis.[6][7]

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[6] For (R)-2-aminobutanamide hydrochloride, suitable crystals were obtained directly from the commercially available product (Sigma-Aldrich).[3][5] For researchers synthesizing (S)-2-aminobutanamide, a typical crystallization protocol would involve:

-

Dissolution: Dissolve the purified (S)-2-aminobutanamide hydrochloride in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or water) at an elevated temperature to achieve saturation.

-

Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, or permit slow evaporation of the solvent. This encourages the formation of large, well-ordered crystals rather than a precipitate.

-

Crystal Selection: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a microscope.

Data Collection

The selected crystal is mounted on a goniometer head and placed on the diffractometer. The instrument then bombards the crystal with a monochromatic X-ray beam and records the diffraction pattern as the crystal is rotated.[2][7]

-

Mounting: The crystal is affixed to a glass fiber or a loop with a cryo-protectant oil and mounted on the goniometer head.[7]

-

Centering: The crystal is carefully centered in the X-ray beam.

-

Data Acquisition: The diffractometer, such as a Rigaku Synergy or Bruker D8 VENTURE, equipped with a sensitive detector, collects a series of diffraction images as the crystal is rotated through various angles.[5] The data for the (R)-enantiomer was collected using ω scans.[5] The temperature is typically maintained at a low value (e.g., 200 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

-

Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and merged to produce a unique set of reflection data.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

-

Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using full-matrix least-squares methods.[3] For the reported structure of the (R)-enantiomer, the positions of hydrogen atoms on carbon were calculated geometrically and refined using a riding model, while hydrogen atoms on nitrogen were located from a difference Fourier map.[4][5] The absolute configuration was established by refining the Flack parameter.[4][5]

Visualizations

The following diagrams illustrate the general workflow for single-crystal X-ray diffraction analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

This technical guide provides a comprehensive overview of the crystal structure analysis of (S)-2-aminobutanamide, based on the detailed data available for its (R)-enantiomer. The provided crystallographic data and experimental protocols offer a valuable resource for researchers in drug development and materials science. The precise knowledge of the solid-state structure is essential for understanding the physicochemical properties of this important chiral intermediate and for the development of robust and stereocontrolled synthetic processes. Further research to determine and publish the specific crystal structure of the (S)-enantiomer would be a valuable contribution to the field.

References

- 1. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 2. rigaku.com [rigaku.com]

- 3. researchgate.net [researchgate.net]

- 4. The crystal structure of (R)-2-aminobutanamide hydrochlor... [degruyterbrill.com]

- 5. The crystal structure of (R)-2-aminobutanamide hydrochlor... [degruyterbrill.com]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

Spectroscopic Data and Experimental Protocols for 2-Aminobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-aminobutanamide. The document presents quantitative ¹H and ¹³C NMR data in different deuterated solvents, outlines detailed experimental protocols for data acquisition, and includes a workflow visualization to aid in understanding the experimental process. This guide is intended for professionals in the fields of chemical research and drug development who utilize NMR spectroscopy for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1] The following tables summarize the ¹H and ¹³C NMR spectroscopic data for (S)-2-aminobutanamide in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) and deuterium (B1214612) oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the hydrogen atoms within a molecule. The chemical shift, multiplicity (s = singlet, t = triplet, m = multiplet), and coupling constants are key parameters for structural elucidation.

| Solvent | Atom | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Reference |

| DMSO-d₆ | Hα | 3.69 | t | 6.1 | [2] |

| Hβ | 1.69 - 1.79 | m | - | [2] | |

| Hγ | 0.88 | t | 7.5 | [2] | |

| -NH₂ | - | - | - | ||

| -CONH₂ | 7.52 (s, 1H), 7.88 (s, 1H) | s | - | [2] | |

| D₂O | Hα | 3.67 | t | 5.9 | [2] |

| Hβ | 1.79 - 1.92 | m | - | [2] | |

| Hγ | 0.94 | t | 7.5 | [2] | |

| -ND₂ | - | - | - | ||

| -COND₂ | - | - | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts are reported relative to a standard.

| Solvent | Atom | Chemical Shift (δ) / ppm | Reference |

| DMSO-d₆ | C=O | 170.34 | [2] |

| Cα | 53.22 | [2] | |

| Cβ | 24.22 | [2] | |

| Cγ | 9.04 | [2] | |

| D₂O | C=O | 174.83 | [2] |

| Cα | 55.82 | [2] | |

| Cβ | 23.61 | [2] | |

| Cγ | 8.46 | [2] |

Experimental Protocols

The following sections detail the methodologies for the preparation of samples and the acquisition of NMR spectra. These protocols are based on established general procedures for small molecule NMR analysis.[3][4]

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and a larger quantity for ¹³C NMR, if necessary, to achieve a saturated solution.[5]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial.

-

Dissolution: Gently agitate the vial, using a vortex mixer if necessary, to ensure complete dissolution of the sample.

-

Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[5] Transfer the filtered solution into a clean 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., Bruker, 400 MHz).

-

Instrument Setup:

-

Insert the sample tube into the spectrometer's probe.

-

Lock the field frequency to the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H or ¹³C frequency.

-

Shim the magnetic field to optimize its homogeneity and achieve good spectral resolution.[6]

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 10-16 ppm.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5]

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; D₂O: δH ≈ 4.79 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectroscopic data.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]

Mass Spectrometry Fragmentation of 2-Aminobutanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-aminobutanamide. Due to the absence of publicly available experimental mass spectra for this specific compound, this guide is based on established fragmentation principles for related small molecules, including primary amides, amino acid amides, and aliphatic amines. The information presented herein serves as a predictive framework for researchers working with this compound and similar compounds.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound upon electron ionization (EI) mass spectrometry. The relative abundance is an educated estimation based on the predicted stability of the fragment ions.

| m/z | Predicted Fragment Ion | Proposed Formula | Relative Abundance (Predicted) |

| 102 | [M]•+ | [C4H10N2O]•+ | Low |

| 85 | [M - NH3]+ | [C4H7O]+ | Moderate |

| 74 | [M - C2H4]+ | [C2H6N2O]+ | Moderate to High |

| 73 | [M - C2H5]•+ | [C2H4N2O]+ | High |

| 57 | [M - CONH2 - H]•+ | [C3H7N]•+ | Moderate |

| 44 | [CONH2]+ | [CH2NO]+ | High |

| 29 | [C2H5]+ | [C2H5]+ | Moderate |

Experimental Protocols

To acquire a mass spectrum of this compound, the following general experimental protocol for a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization (EI) source can be followed.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Ensure the sample is free of non-volatile impurities. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and thermal stability for GC analysis.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250 °C. A splitless injection is preferred for higher sensitivity.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension would be 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 20 to 150.

-

Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from damaging the detector.

Figure 1. A generalized workflow for the analysis of this compound using GC-MS.

Core Fragmentation Pathways

The fragmentation of the this compound molecular ion ([M]•+, m/z 102) is expected to proceed through several key pathways, primarily driven by the presence of the amino and amide functional groups.

Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][2] For this compound, this can occur in two ways:

-

Loss of an ethyl radical ([C2H5]•): This is predicted to be a major fragmentation pathway, leading to the formation of a resonance-stabilized ion at m/z 73 .

-

Loss of the carbamoyl (B1232498) group ([CONH2]•): This cleavage would result in an ion at m/z 58 .

Amide Group Fragmentation: Primary amides are known to produce a characteristic fragment ion at m/z 44 , corresponding to the [CONH2]+ ion, resulting from the cleavage of the bond between the carbonyl carbon and the adjacent carbon.[3]

Loss of Small Neutral Molecules: The molecular ion can also undergo rearrangement and elimination of small, stable neutral molecules:

-

Loss of ammonia (B1221849) (NH3): A rearrangement reaction can lead to the elimination of an ammonia molecule, resulting in an ion at m/z 85 .

-

Loss of ethene (C2H4) via McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty-type rearrangement can occur. In this compound, a hydrogen from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of ethene, leading to a fragment ion at m/z 74 .

Figure 2. Proposed mass spectrometry fragmentation pathways for this compound.

This guide provides a foundational understanding of the likely fragmentation behavior of this compound in mass spectrometry. Experimental verification is essential to confirm these predicted pathways and the relative abundances of the resulting fragment ions. The provided experimental protocol offers a starting point for researchers to obtain empirical data for this compound.

References

A Theoretical Exploration of 2-Aminobutanamide: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobutanamide is a chiral molecule of significant interest, notably as a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1] Understanding its molecular properties is crucial for optimizing synthetic routes, developing new derivatives, and gaining insights into its potential biological activities. This technical guide outlines a comprehensive theoretical approach using computational chemistry to elucidate the structural, electronic, and spectroscopic properties of this compound. While experimental data on its solid-state structure, particularly its hydrochloride salt, is available, this paper focuses on the in-silico characterization of the isolated molecule. The methodologies presented herein are standard in the field of computational drug design and molecular modeling, providing a framework for the in-depth analysis of similar small organic molecules.

Introduction

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level, offering insights that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, theoretical calculations can predict its most stable three-dimensional structure, its vibrational frequencies (which correspond to its infrared spectrum), and its electronic properties, such as the distribution of charge and the energies of its frontier molecular orbitals. This information is invaluable for understanding the molecule's reactivity, stability, and potential interactions with biological targets.

This whitepaper details the application of Density Functional Theory (DFT), a robust and widely used computational method, to characterize this compound. The following sections will describe the computational methodology, present the calculated properties in a structured format, and visualize the workflow and conceptual relationships using diagrams.

Computational Methodology

The theoretical calculations outlined in this guide are based on well-established quantum chemical methods. The general workflow for such a study is depicted below.

Caption: A generalized workflow for the theoretical calculation of molecular properties.

The primary computational approach employed is Density Functional Theory (DFT).[2] Specifically, the B3LYP hybrid functional is often chosen for its balance of accuracy and computational cost in describing organic molecules.[3] A sufficiently large basis set, such as 6-311++G(d,p), is typically used to ensure a reliable description of the electronic structure.[3]

Experimental Protocols (Computational Details):

-

Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, NWChem, or similar programs.[2][3]

-

Initial Geometry: The initial 3D coordinates of this compound can be generated from its 2D structure or adapted from the known crystal structure of its hydrochloride salt.[4][5][6]

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for this step.[3]

-

Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes: 1) to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and 2) to predict the infrared spectrum of the molecule.

-

Property Calculations: Using the optimized geometry, various molecular properties are calculated. These include electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy are also obtained from the frequency calculation.

Calculated Properties of this compound

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound.

Optimized Geometrical Parameters

The geometry of this compound has been optimized to determine the bond lengths and angles corresponding to its most stable conformation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C1 | C2 | Illustrative Value | |

| Bond Length | C2 | C3 | Illustrative Value | |

| Bond Length | C3 | N1 | Illustrative Value | |

| Bond Length | C3 | C4 | Illustrative Value | |

| Bond Length | C4 | O1 | Illustrative Value | |

| Bond Length | C4 | N2 | Illustrative Value | |

| Bond Angle | C1 | C2 | C3 | Illustrative Value |

| Bond Angle | C2 | C3 | N1 | Illustrative Value |

| Dihedral Angle | C1 | C2 | C3 | N1 |

Note: The table above provides a template for the presentation of optimized geometrical parameters. Actual values would be populated from the output of the geometry optimization calculation.

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental infrared spectroscopy data. Key vibrational modes for this compound are expected to include N-H stretches, C-H stretches, the C=O stretch of the amide, and N-H bending modes.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| N-H Stretch (Amine) | Illustrative Value | Illustrative Value | Asymmetric & Symmetric |

| C-H Stretch (Alkyl) | Illustrative Value | Illustrative Value | Asymmetric & Symmetric |

| C=O Stretch (Amide) | Illustrative Value | Illustrative Value | Amide I band |

| N-H Bend (Amine) | Illustrative Value | Illustrative Value | Scissoring |

| N-H Bend (Amide) | Illustrative Value | Illustrative Value | Amide II band |

Note: Calculated frequencies are often systematically scaled to better match experimental values.

Electronic and Thermodynamic Properties

Electronic properties provide insight into the reactivity and stability of the molecule, while thermodynamic properties are essential for understanding its behavior in chemical reactions.

| Property | Value | Units |

| Electronic Properties | ||

| HOMO Energy | Illustrative Value | eV |

| LUMO Energy | Illustrative Value | eV |

| HOMO-LUMO Gap | Illustrative Value | eV |

| Dipole Moment | Illustrative Value | Debye |

| Thermodynamic Properties (298.15 K) | ||

| Enthalpy | Illustrative Value | Hartrees/Particle |

| Gibbs Free Energy | Illustrative Value | Hartrees/Particle |

| Entropy | Illustrative Value | cal/mol-K |

Analysis of Molecular Properties

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of molecular stability.

Caption: Relationship between HOMO, LUMO, and the energy gap.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[7] For this compound, the HOMO is expected to be localized on the lone pairs of the nitrogen and oxygen atoms, while the LUMO is likely to be an anti-bonding orbital associated with the carbonyl group.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecule's surface. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in a biological context.

Caption: Conceptual representation of an MEP map.

In the MEP of this compound, regions of negative potential (typically colored red or yellow) would be found around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those of the amine and amide groups, which are potential sites for nucleophilic attack.

Conclusion

This whitepaper has outlined a standard and effective computational methodology for the theoretical characterization of this compound. By employing DFT calculations, it is possible to obtain detailed insights into the molecule's geometric, vibrational, and electronic properties. The data and analyses derived from these theoretical studies are of significant value to researchers in medicinal chemistry and drug development, aiding in the rational design of new pharmaceuticals and the optimization of synthetic processes. The presented workflow and data structures provide a clear framework for conducting and reporting such computational investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. srd.nist.gov [srd.nist.gov]

- 4. srd.nist.gov [srd.nist.gov]

- 5. Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H10N2O | CID 4217966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Aminobutanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2-aminobutanamide and its hydrochloride salt in various organic solvents. The information presented herein is critical for professionals in drug development and chemical synthesis, where understanding solubility is paramount for process optimization, formulation design, and achieving desired reaction kinetics. While quantitative data for this compound is not widely published, this guide consolidates available qualitative information and provides a detailed experimental framework for its precise determination.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For active pharmaceutical ingredients (APIs) and their intermediates, like this compound, solubility in organic solvents is a critical parameter influencing:

-

Reaction Kinetics: The rate and efficiency of chemical syntheses.

-

Purification: The choice of solvents for crystallization and chromatographic separation.

-

Formulation: The development of liquid dosage forms and drug delivery systems.

-

Process Scalability: The transfer of laboratory procedures to industrial manufacturing.

Amides, such as this compound, are polar molecules due to the presence of the carbonyl group and the nitrogen atom, which allows them to act as both hydrogen bond donors and acceptors. This polarity generally leads to better solubility in polar solvents.

Solubility Profile of this compound

Currently, there is a notable absence of publicly available, precise quantitative solubility data for this compound and its salts in a wide array of organic solvents. However, existing literature and product data sheets provide valuable qualitative insights.

(S)-2-Aminobutanamide hydrochloride is described as being "slightly" soluble in Dimethyl Sulfoxide (DMSO) and water[1]. Another source indicates that (R)-(-)-2-Aminobutanamide hydrochloride is sparingly soluble in DMSO, slightly soluble in Methanol, and soluble in water. Patents related to the synthesis of related compounds mention the dissolution of a Schiff base derivative of DL-2-aminobutanamide in several anhydrous alcohols, including methanol, ethanol, propanol, isopropanol, and butanol, suggesting that the derivative, and by extension potentially the parent compound, possesses some degree of solubility in these solvents.

Table 1: Summary of Qualitative Solubility of this compound and its Salts

| Compound Form | Solvent | Qualitative Solubility |

| (S)-2-Aminobutanamide Hydrochloride | DMSO | Slightly Soluble[1] |

| (R)-(-)-2-Aminobutanamide Hydrochloride | DMSO | Sparingly Soluble |

| (R)-(-)-2-Aminobutanamide Hydrochloride | Methanol | Slightly Soluble |

| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Methanol | Soluble (implied) |

| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Ethanol | Soluble (implied) |

| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Propanol | Soluble (implied) |

| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Isopropanol | Soluble (implied) |

| DL-2-Aminobutanamide (Schiff Base) | Anhydrous Butanol | Soluble (implied) |

Note: "Soluble (implied)" indicates that while no direct solubility data is given, the use of the solvent for dissolving the compound in a synthetic procedure suggests at least moderate solubility.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, researchers can employ well-established methods for solubility determination. The following is a detailed protocol for the isothermal shake-flask method, a gold standard for measuring equilibrium solubility.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (or its salt) of high purity

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, DMSO, acetonitrile, acetone)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed glass tubes

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Validated HPLC method for the quantification of this compound

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of a different organic solvent. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the solid to settle. Then, centrifuge the vials to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the specific organic solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized to provide a clear and concise overview of the experimental steps.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, the available qualitative information indicates its potential for dissolution in polar organic solvents. For drug development and chemical synthesis applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The generation of such data would be a valuable contribution to the scientific community, aiding in the efficient and effective use of this important chemical intermediate. Future work should focus on systematically measuring the solubility of this compound and its common salts in a range of pharmaceutically relevant organic solvents at various temperatures.

References

Stability and Degradation Profile of 2-Aminobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of 2-Aminobutanamide. Due to its role as a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients such as Levetiracetam, understanding its stability is crucial for ensuring drug product quality, safety, and efficacy.[1][2] This document synthesizes available data, outlines potential degradation pathways, and provides detailed experimental protocols for stability-indicating studies.

Core Stability Profile

This compound, under normal storage conditions, is a stable compound.[3] However, it is susceptible to degradation under stress conditions, particularly hydrolytic and oxidative environments. Its hydrochloride salt is described as a white to almost white crystalline powder that is stable but should be stored in a cool, dry, well-ventilated place in a tightly closed container.[3][4] It is known to be incompatible with strong oxidizing agents.[3][4]

Forced degradation studies on the closely related molecule, Levetiracetam, provide significant insights into the potential degradation pathways of this compound. These studies reveal that significant degradation occurs under acidic, basic, and oxidative conditions.[5][6] Conversely, the molecule shows greater stability under thermal and photolytic stress.[6]

Quantitative Data from Forced Degradation Studies

The following tables summarize quantitative data extrapolated from forced degradation studies on Levetiracetam, which are indicative of the potential behavior of this compound under similar stress conditions. The primary degradation product observed in these studies is the corresponding carboxylic acid, resulting from the hydrolysis of the amide group.[2][6]

Table 1: Summary of Forced Degradation Conditions and Observations

| Stress Condition | Reagent/Parameters | Temperature | Duration | Observed Degradation |

| Acid Hydrolysis | 0.1 M HCl | 70°C | 4 hours | Significant degradation |

| Base Hydrolysis | 0.1 M KOH | Room Temperature | 5 minutes | Significant degradation |

| Oxidative | 6% H₂O₂ | 70°C | 15 hours | Significant degradation |

| Thermal | Dry Heat | 105°C | 6 days | Minor degradation |

| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | 25°C | 240 hours (visible) & 250 hours (UV) | Stable |

| Hydrolytic (Water) | Water | 70°C | 20 hours | Stable |

Data extrapolated from forced degradation studies on Levetiracetam.[6]

Table 2: Stability of Levetiracetam Oral Solution (Indicative for this compound in solution)

| Storage Condition | Temperature | Duration | Concentration Retained | Physical Appearance |

| Refrigerated | 2°C - 8°C | 6 months | 97% - 108% | Clear, colorless, no precipitation |

| Room Temperature | 20°C - 25°C | 6 months | 97% - 108% | Clear, colorless, no precipitation |

This data on a formulated product suggests good stability of the core structure in a controlled solution environment.[5]

Potential Degradation Pathway

The primary degradation pathway for this compound under hydrolytic (acidic or basic) conditions is the hydrolysis of the amide bond to form 2-aminobutanoic acid.

Caption: Hydrolysis of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established practices for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally considered optimal.[9][10]

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Heat the mixture at 70°C for 4 hours.

-

Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

-

Dilute to a final concentration of ~100 µg/mL with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 5 minutes.

-

Neutralize with an appropriate volume of 0.1 M HCl.

-

Dilute to a final concentration of ~100 µg/mL with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

-

Heat the mixture at 70°C for 15 hours.

-

Cool the solution and dilute to a final concentration of ~100 µg/mL with the mobile phase.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat at 105°C for 6 days.

-

Dissolve the stressed solid in a suitable solvent to achieve a final concentration of ~100 µg/mL for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (and the solid drug substance) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Prepare a sample solution at a concentration of ~100 µg/mL for analysis. A control sample should be protected from light.

-

-

Control Sample: A sample of the stock solution diluted to ~100 µg/mL without any stress treatment should be used as a control.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its degradation products.

Example HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., methanol (B129727) or acetonitrile). An isocratic elution is often sufficient.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: As this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 205-215 nm) or the use of other detection methods like evaporative light scattering (ELSD) or mass spectrometry (MS) may be necessary.

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the separation of the main peak from any degradant peaks in the forced degradation samples.

Workflow and Visualization

The following diagrams illustrate the logical flow of a stability study for this compound.

Caption: Workflow for a stability study.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. fishersci.com [fishersci.com]

- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]

- 5. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Hygroscopicity of 2-Aminobutanamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the hygroscopicity of 2-Aminobutanamide hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including Levetiracetam. While specific quantitative hygroscopicity data for this compound hydrochloride is not extensively available in public literature, this document serves as a comprehensive resource for researchers by detailing the necessary experimental protocols to determine its hygroscopic properties. Understanding and controlling the moisture content of pharmaceutical intermediates is critical for ensuring the stability, quality, and manufacturability of the final drug product.[1][2][3] This guide outlines standardized methodologies for hygroscopicity testing, provides established classification systems, and discusses the potential implications of moisture uptake for this compound hydrochloride.

Introduction: The Critical Role of Hygroscopicity in Pharmaceutical Intermediates

Hygroscopicity is the propensity of a substance to absorb or adsorb moisture from the surrounding atmosphere.[3][4] For pharmaceutical ingredients and their intermediates, this property is of paramount importance as moisture uptake can induce significant physical and chemical changes.[1][2][3][5][6] These changes may include:

-

Physical Instability: Alterations in crystal structure, caking, deliquescence, and changes in powder flow properties.[1][2][3]

-

Chemical Instability: Increased rates of degradation, such as hydrolysis.[1][2][3]

-

Manufacturing Challenges: Difficulties in milling, blending, and tableting due to altered material properties.[3]

This compound hydrochloride serves as a crucial building block in the synthesis of several APIs.[7][8][9] Its chemical structure, containing polar functional groups (amine, amide) and being a hydrochloride salt, suggests a potential for interaction with water molecules. Therefore, a thorough understanding and quantification of its hygroscopic nature are essential for developing robust manufacturing processes and ensuring the quality of the final API.

Standardized Classification of Hygroscopicity

Several classification systems are utilized in the pharmaceutical industry to categorize materials based on their hygroscopic behavior. The most widely adopted is that of the European Pharmacopoeia (Ph. Eur.).[4][10] These classifications are typically based on the percentage weight gain of a sample after equilibration at a specific temperature and relative humidity (RH).

Data Presentation: Hygroscopicity Classification Schemes

The following tables summarize the key classification systems for hygroscopicity.

Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification [4][5][10]

| Classification | % Weight Gain (at 25°C and 80% RH for 24 hours) |

| Non-hygroscopic | ≤ 0.12% |

| Slightly hygroscopic | > 0.12% and < 2.0% |

| Hygroscopic | ≥ 2.0% and < 15.0% |

| Very hygroscopic | ≥ 15.0% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Table 2: Callahan et al. Hygroscopicity Classification [11][12][13]

| Class | Description | Conditions for Moisture Absorption |

| I | Non-hygroscopic | < 0.2% weight gain at various RH up to 90% |

| II | Slightly hygroscopic | 0.2% to < 2% weight gain at various RH up to 90% |

| III | Moderately hygroscopic | 2% to < 15% weight gain at various RH up to 90% |

| IV | Very hygroscopic | > 15% weight gain at various RH up to 90% |

Experimental Protocols for Hygroscopicity Determination

To assess the hygroscopicity of this compound hydrochloride, standardized experimental protocols should be followed. The two primary methods are the static method (as described in the European Pharmacopoeia) and the instrumental Dynamic Vapor Sorption (DVS) method.

Static Method (Ph. Eur. 2.9.39 / 5.11)

This method determines hygroscopicity by exposing a sample to a constant humidity environment, typically achieved using a saturated salt solution in a desiccator.

Methodology:

-

Preparation: Place a saturated solution of ammonium (B1175870) chloride in the bottom of a desiccator to maintain a constant relative humidity of approximately 80% at 25°C. Allow the desiccator to equilibrate for at least 24 hours.

-

Sample Preparation: Accurately weigh a sample of this compound hydrochloride (typically 1-2 grams) into a tared, shallow weighing bottle.

-

Exposure: Place the open weighing bottle containing the sample in the prepared desiccator.

-

Equilibration: Store the desiccator at 25°C ± 1°C for 24 hours.[3][4]

-

Measurement: After 24 hours, remove the weighing bottle, close it, and re-weigh it accurately.

-

Calculation: Calculate the percentage increase in mass.

Dynamic Vapor Sorption (DVS) / Gravimetric Sorption Analysis (GSA)

DVS is a more sophisticated and widely used instrumental method that measures the change in mass of a sample as it is exposed to a precisely controlled stream of humidified air or nitrogen.[][15][16][17] This technique provides detailed information on both the kinetics and equilibrium of water sorption and desorption.

Methodology:

-

Sample Preparation: Place a small amount of this compound hydrochloride (typically 5-15 mg) onto the DVS instrument's microbalance.[3]

-

Drying/Pre-treatment: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 40°C) until a stable mass is achieved. This establishes the dry reference weight.[4]

-

Sorption Isotherm: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to generate a desorption isotherm.

-

Data Analysis: The change in mass at each RH step is plotted against the target RH to generate sorption and desorption isotherms. The hygroscopicity classification can be determined from the percentage mass uptake at 80% RH.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for the static hygroscopicity test method.

Caption: Workflow for the Dynamic Vapor Sorption (DVS) method.

Implications for this compound Hydrochloride and Related Compounds

As an intermediate for the antiepileptic drug Levetiracetam, the hygroscopic properties of this compound hydrochloride can have downstream consequences. While some literature describes Levetiracetam as non-hygroscopic, other sources indicate it can be sensitive to moisture, highlighting the importance of controlling water content throughout the synthesis process.[3]

Should this compound hydrochloride be found to be hygroscopic, the following should be considered:

-

Storage and Handling: The material should be stored in well-sealed containers with desiccants to prevent moisture uptake. Handling should occur in controlled humidity environments.

-

Process Control: The water content of the intermediate should be monitored as a critical quality attribute before proceeding to the next synthetic step. Uncontrolled water content could potentially affect reaction kinetics, yield, and impurity profiles.

-

Solid-State Stability: Moisture can induce phase transitions, potentially converting an anhydrous form to a less stable or less soluble hydrate. Techniques such as X-ray powder diffraction (XRPD) should be used in conjunction with DVS to assess any changes in the solid form.

Conclusion

While direct, published quantitative data on the hygroscopicity of this compound hydrochloride is scarce, this guide provides the necessary framework for its determination and classification. The hygroscopic nature of a pharmaceutical intermediate is a critical parameter that influences its stability, handling, and the overall quality of the final API. By employing standardized methods such as the static Ph. Eur. test or the more detailed Dynamic Vapor Sorption analysis, researchers and drug developers can accurately characterize this compound hydrochloride. This essential data will enable the implementation of appropriate control strategies for storage, handling, and manufacturing, ultimately ensuring the consistency and quality of the final pharmaceutical product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. asiapharmaceutics.info [asiapharmaceutics.info]

- 5. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 6. newji.ai [newji.ai]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. tandfonline.com [tandfonline.com]

- 9. Continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmagrowthhub.com [pharmagrowthhub.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 15. ardena.com [ardena.com]

- 16. skpharmteco.com [skpharmteco.com]

- 17. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]

Biological Activity Screening of 2-Aminobutanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-aminobutanamide derivatives. It covers their synthesis, antimicrobial, anticancer, and enzyme inhibition properties, presenting detailed experimental protocols and summarizing key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

This compound and its derivatives represent a class of small molecules with significant therapeutic potential. The chiral nature of this compound makes it a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiepileptic drug Levetiracetam.[1][2] Modifications of the this compound scaffold have led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide delves into the screening of these activities, providing methodologies and data to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various chemical strategies. A common approach involves the reaction of a carboxylic acid with an amine to form an amide bond. For instance, 2-aminobenzamide (B116534) derivatives have been synthesized by reacting isatoic anhydride (B1165640) with various amines, either through conventional heating or microwave-assisted methods.[3][4][5] The synthesis of the core (S)-2-aminobutanamide hydrochloride often starts from L-2-aminobutyric acid and involves esterification followed by ammonolysis.[6][7]

General Synthesis Workflow

Figure 1: General workflow for the synthesis of this compound derivatives.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of amide derivatives. The screening of these compounds against various bacterial and fungal strains is a critical step in identifying new anti-infective agents.

Data on Antimicrobial Activity

| Compound Type | Test Organism | Activity Metric | Result | Reference |

| 2-Aminobenzamide Derivatives | Bacillus subtilis | Zone of Inhibition (mm) | Moderate to Good | [3][4] |

| Staphylococcus aureus | Zone of Inhibition (mm) | Moderate to Good | [3][4] | |

| Pseudomonas aeruginosa | Zone of Inhibition (mm) | Moderate to Good | [3][4] | |

| Escherichia coli | Zone of Inhibition (mm) | Moderate to Good | [3][4] | |

| Aspergillus fumigatus | Zone of Inhibition (mm) | Excellent (Compound 5) | [3][4] | |

| Saccharomyces cerevisiae | Zone of Inhibition (mm) | Moderate | [3][4] | |

| Candida albicans | Zone of Inhibition (mm) | Moderate | [3][4] | |

| Amide Derivatives with Cyclopropane | Staphylococcus aureus | MIC80 (µg/mL) | 32 - 128 | [8] |

| Escherichia coli | MIC80 (µg/mL) | 32 - 128 | [8] | |

| Candida albicans | MIC80 (µg/mL) | 16 - 128 | [8] | |

| 2-Benzylidene-3-oxobutanamide Derivatives | Methicillin-resistant S. aureus (MRSA) | Antibacterial Activity | Very Good | [9] |

| Acinetobacter baumannii (MDR-AB) | Antibacterial Activity | Very Good | [9] |

Experimental Protocol: Agar (B569324) Disk Diffusion Assay

This method is widely used for the preliminary screening of antimicrobial activity.[10]

-

Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in a suitable broth.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate to obtain uniform growth.

-

Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the this compound derivative solution.

-

Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

References

- 1. researchhub.com [researchhub.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. epa.gov [epa.gov]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Profile of 2-Aminobutanamide: A Pro-forma Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Aminobutanamide is a chiral amide derivative of the non-proteinogenic amino acid 2-aminobutyric acid. While its primary utility to date has been as a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam, a comprehensive public record of its intrinsic in vitro biological activities is not extensively available. This technical guide serves as a pro-forma framework, outlining the essential experimental protocols and conceptual signaling pathways that would be integral to a thorough in vitro biological evaluation of this compound. The methodologies and data presented herein are illustrative, based on established practices for the characterization of novel chemical entities and related amino acid amides.

Introduction

This compound, particularly its (S)-enantiomer, is a well-documented building block in pharmaceutical synthesis.[1] However, the direct biological effects of this molecule at a cellular and subcellular level remain largely uncharacterized in publicly accessible literature. A comprehensive in vitro evaluation is the foundational step in understanding the potential bioactivities, mechanisms of action, and safety profile of any compound. This document outlines a recommended course of study for the in vitro biological characterization of this compound, providing standardized protocols and conceptual frameworks for data interpretation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is crucial for the design and interpretation of biological assays.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀N₂O | |

| Molecular Weight | 102.13 g/mol | |

| Chirality | Exists as (S) and (R) enantiomers | [1][2] |

| Appearance | White to almost white crystalline powder (hydrochloride salt) | [3] |

| Solubility | Soluble in water |

Proposed In Vitro Biological Evaluation Workflow

A systematic approach to the in vitro evaluation of this compound would involve a tiered screening process, from broad cytotoxicity assessments to more specific mechanistic studies. The following workflow represents a standard paradigm in early-stage drug discovery.

Experimental Protocols

The following sections detail hypothetical, yet standard, protocols that could be employed to evaluate the in vitro biological activity of this compound.

Cell Viability (MTT) Assay

This assay would determine the cytotoxic potential of this compound against various cell lines.

-

Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Susceptibility Testing

Based on the evaluation of other amino acid amides for antimicrobial activity, this would be a pertinent screening step.[4]

-

Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Broth Microdilution: In a 96-well plate, perform serial dilutions of this compound in Mueller-Hinton Broth (MHB).

-

Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Signaling Pathway Analysis

Should initial screenings suggest bioactivity, further investigation into the underlying molecular mechanisms would be necessary. For a small, polar molecule like this compound, interactions with cell surface receptors or ion channels would be a primary hypothesis.

G-Protein Coupled Receptor (GPCR) Activation/Inhibition

Many small molecules exert their effects through GPCRs. A hypothetical pathway to investigate would be the modulation of cyclic AMP (cAMP) levels.

Quantitative Data Summary (Illustrative)

The following tables are templates for how quantitative data from the proposed in vitro assays would be presented. Note: The data presented here is purely illustrative and not based on experimental results.

Table 1: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | IC₅₀ (µM) after 48h |

| HEK293 (Human Embryonic Kidney) | > 1000 |

| HepG2 (Human Hepatocellular Carcinoma) | > 1000 |

| SH-SY5Y (Human Neuroblastoma) | 850 |

| PC-3 (Human Prostate Cancer) | 720 |

Table 2: Antimicrobial Activity of this compound (MIC Values)

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | > 512 |

| Escherichia coli (ATCC 25922) | > 512 |

| Pseudomonas aeruginosa (ATCC 27853) | > 512 |

| Candida albicans (ATCC 90028) | > 512 |

Conclusion

While this compound is a valuable synthetic precursor, its intrinsic biological activities are a significant knowledge gap. The experimental frameworks, protocols, and data presentation formats outlined in this guide provide a comprehensive roadmap for the systematic in vitro biological evaluation of this compound. Such studies would be crucial in determining if this compound possesses any novel therapeutic potential beyond its current applications in chemical synthesis. Future research should focus on executing these, or similar, assays to build a comprehensive biological profile of this intriguing small molecule.

References

2-Aminobutanamide: A Comprehensive Technical Guide to its Role as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobutanamide is a crucial chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry. As a chiral molecule, it exists in two non-superimposable mirror-image forms, or enantiomers: (S)-2-aminobutanamide and (R)-2-aminobutanamide. The distinct stereochemistry of these enantiomers leads to different biological activities, making stereoselective synthesis a critical aspect of drug development.